4-Methyl-2-nitrophenyl isocyanate

Overview

Description

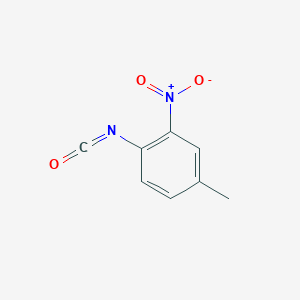

4-Methyl-2-nitrophenyl isocyanate, also known as 1-isocyanato-4-methyl-2-nitrobenzene, is an organic compound containing an isocyanate group. It is used as an organic building block in various chemical syntheses. The compound has a molecular formula of C₈H₆N₂O₃ and a molecular weight of 178.14 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methyl-2-nitrophenyl isocyanate can be synthesized through several methods. One common method involves the reaction of 4-methyl-2-nitroaniline with phosgene. The reaction proceeds as follows:

CH3C6H3(NO2)NH2+COCl2→CH3C6H3(NO2)NCO+2HCl

This reaction requires careful handling due to the toxic nature of phosgene .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of safer alternatives to phosgene, such as oxalyl chloride. The reaction conditions typically include a solvent like dichloromethane and a base such as triethylamine to neutralize the hydrochloric acid byproduct .

Chemical Reactions Analysis

Nucleophilic Addition Reactions

The isocyanate group (-NCO) reacts readily with nucleophiles due to its electrophilic carbon atom. Key reactions include:

Reaction with Alcohols

4-Methyl-2-nitrophenyl isocyanate reacts with alcohols to form urethanes (carbamates):

General Reaction :

-

Conditions : Proceeds at ambient temperature in aprotic solvents (e.g., dichloromethane or THF) .

-

Example : Reaction with methanol yields 4-methyl-2-nitrophenyl methyl carbamate.

Reaction with Amines

Primary and secondary amines undergo nucleophilic attack to form urea derivatives :

General Reaction :

-

Conditions : Requires catalytic bases (e.g., triethylamine) or elevated temperatures .

-

Steric Effects : The ortho-methyl group slows reactivity compared to unsubstituted analogues .

Hydrolysis Mechanisms

Hydrolysis of carbamates derived from this compound follows distinct pathways depending on reaction conditions:

Base-Catalyzed Hydrolysis (E1cB Mechanism)

-

Mechanism : Deprotonation of the N-H group forms an intermediate isocyanate (), which hydrates to yield and eventually and .

-

Evidence : Hammett analysis () indicates significant negative charge development on the leaving group in the transition state .

Antibody-Catalyzed Hydrolysis (B Ac2 Mechanism)

-

Catalytic Antibodies : Polyclonal antibodies raised against 4-nitrophenyl phosphate haptens accelerate hydrolysis by stabilizing the tetrahedral intermediate .

-

Specificity : Catalysis is abolished for 2-nitrophenyl analogues, highlighting positional sensitivity .

Substitution Reactions

The nitro group facilitates electrophilic aromatic substitution (EAS) under controlled conditions:

Nitro Group Reduction

-

Reduction to Amine : Catalytic hydrogenation (e.g., ) converts the nitro group to an amine, altering reactivity for downstream applications.

Halogenation

-

Chlorination : Reacts with to form chloro-derivatives, though steric hindrance from the methyl group reduces yields compared to para-substituted analogues.

Comparative Reactivity Data

| Reaction Type | Substrate | Rate Constant (, M⁻¹s⁻¹) | Mechanism |

|---|---|---|---|

| Alcohol Addition | Methanol | Nucleophilic | |

| Amine Addition | Ethylamine | Nucleophilic | |

| Base Hydrolysis (pH 10) | Derived Carbamate | E1cB | |

| Antibody-Catalyzed | 4-Nitrophenyl Carbamate | B Ac2 |

Mechanistic Insights from Hammett Analysis

-

Electron-Withdrawing Effects : The nitro group increases the electrophilicity of the isocyanate carbon, accelerating nucleophilic attack .

-

Steric Hindrance : The ortho-methyl group reduces accessibility to the isocyanate group, lowering reaction rates with bulky nucleophiles .

Case Study: Antibody-Mediated Hydrolysis

A study using polyclonal antibodies demonstrated:

Stability and Handling

-

Moisture Sensitivity : Reacts vigorously with water, necessitating anhydrous storage.

-

Thermal Decomposition : Degrades above 150°C, releasing toxic isocyanate vapors.

Scientific Research Applications

Pharmaceutical Applications

4-Methyl-2-nitrophenyl isocyanate serves as a key intermediate in the synthesis of various pharmaceutical compounds. Its applications include:

- Synthesis of Active Pharmaceutical Ingredients (APIs) :

- Development of Anticancer Agents :

- Biochemical Research :

Chemical Synthesis Applications

This compound is utilized as a reagent in various chemical reactions:

- Reactivity with Amines :

- Synthesis of Urea Derivatives :

Case Study 1: Synthesis of Anticancer Compounds

A study demonstrated the synthesis of a novel series of anticancer agents using this compound as a precursor. The resulting compounds exhibited significant cytotoxicity against several cancer cell lines, indicating their potential as therapeutic agents.

Case Study 2: Development of Bioconjugates

In another research initiative, scientists utilized this isocyanate to create bioconjugates for targeted drug delivery systems. The conjugates were designed to enhance the specificity and efficacy of drug action, particularly in tumor targeting.

Comparative Data Table

| Application Area | Description | Examples/Outcomes |

|---|---|---|

| Pharmaceutical Synthesis | Intermediate for APIs | Anticancer agents |

| Chemical Reactions | Reacts with amines to form carbamates | Urea derivatives |

| Biochemical Research | Used in proteomics for studying protein interactions | Enhanced understanding of proteins |

Mechanism of Action

The mechanism of action of 4-methyl-2-nitrophenyl isocyanate involves its reactivity with nucleophiles. The isocyanate group (N=C=O) is highly electrophilic and reacts readily with nucleophiles such as alcohols and amines. This reactivity is utilized in the formation of urethanes and ureas, which are important in various chemical and industrial processes .

Comparison with Similar Compounds

Similar Compounds

2-Methyl-4-nitrophenyl isocyanate: Similar in structure but with the methyl and nitro groups in different positions.

4-Nitrophenyl isocyanate: Lacks the methyl group, making it less sterically hindered

Uniqueness

4-Methyl-2-nitrophenyl isocyanate is unique due to the presence of both a methyl and a nitro group on the aromatic ring, which influences its reactivity and the types of reactions it can undergo. This makes it a versatile building block in organic synthesis .

Biological Activity

4-Methyl-2-nitrophenyl isocyanate (CAS No. 57910-98-2) is an organic compound characterized by its isocyanate functional group attached to a 4-methyl-2-nitrophenyl moiety. This compound has garnered attention in the fields of organic synthesis, pharmaceutical chemistry, and materials science due to its unique reactivity and potential biological activities. This article delves into its biological activity, including its interactions with biological molecules, toxicity, and potential applications.

- Molecular Formula : C₈H₆N₂O₃

- Molecular Weight : 178.14 g/mol

- Structure : Contains a nitro group at the ortho position relative to the methyl group, influencing its reactivity.

Table 1: Comparison of Structural Similarities

| Compound Name | Structure | CAS Number |

|---|---|---|

| 4-Nitrophenyl isocyanate | C₇H₆N₂O₃ | 100-28-7 |

| 2-Amino-3-nitrophenol | C₆H₈N₂O₃ | 603-85-0 |

| 2-Amino-4-chloro-3-nitropyridine | C₆H₅ClN₂O₃ | 6980-08-1 |

| 4-Methylphenyl isocyanate | C₉H₉N₃O | 102-97-6 |

| 3-Nitroaniline | C₆H₆N₂O₂ | 99-09-8 |

Interaction with Biological Molecules

This compound exhibits electrophilic properties, allowing it to interact with nucleophilic sites on proteins. Such interactions can lead to modifications that may alter protein function, which is crucial for understanding potential toxicological effects in industrial and laboratory settings. The compound's reactivity is significant in the context of chemical safety and exposure risk assessments.

Toxicity and Irritation Potential

The compound has been classified as an irritant and poses health hazards upon exposure. Prolonged exposure may lead to various health effects, including skin sensitization and respiratory issues . The mechanism of toxicity is primarily through direct interaction with biological tissues, leading to inflammatory responses .

Case Studies

- Protein Modification Studies : Research indicates that compounds similar to this compound can modify proteins through covalent bonding. Such modifications can result in altered enzymatic activity or immune responses .

- Toxicological Assessments : Studies have shown that exposure to isocyanates can lead to respiratory sensitization and other systemic effects. A specific case involved workers exposed to isocyanates in manufacturing settings, highlighting the need for stringent safety protocols .

- Antibody-Catalyzed Reactions : Investigations into antibody-catalyzed hydrolysis involving nitrophenyl isocyanate derivatives have provided insights into their reactivity and potential applications in biochemistry .

Applications in Synthesis

This compound serves as a building block in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. Its utility as an intermediate in synthesizing more complex molecules underscores its significance in chemical research and industrial applications .

Table 2: Synthetic Applications

| Application Area | Description |

|---|---|

| Pharmaceutical Chemistry | Intermediate for synthesizing drug candidates |

| Agrochemicals | Used in developing pesticides and herbicides |

| Organic Synthesis | Building block for various organic compounds |

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 4-Methyl-2-nitrophenyl isocyanate with high purity?

- Methodological Answer : The synthesis of this compound can be optimized using nitration and isocyanate formation steps. Evidence from analogous compounds (e.g., 4-isocyano-2-nitroaniline derivatives) suggests that reaction conditions such as temperature control (0–5°C for nitration) and stoichiometric ratios of reagents (e.g., phosgene or triphosgene for isocyanate formation) are critical. Post-synthesis purification via recrystallization or column chromatography, followed by characterization using , , and HRMS, ensures high purity .

Q. What analytical techniques are most effective for quantifying this compound in reaction mixtures?

- Methodological Answer : Indirect gas chromatography (GC) with derivatization using n-dibutylamine (n-DBA) is preferred for quantifying isocyanates. This method avoids thermal decomposition and moisture sensitivity by converting the isocyanate into stable urea derivatives. High-performance liquid chromatography (HPLC) with UV detection is also effective, particularly for non-volatile or thermally labile derivatives. Both methods require validation against internal standards (e.g., deuterated analogs) to ensure accuracy .

Q. What safety precautions are critical when handling this compound in laboratory settings?

- Methodological Answer : Due to its irritant properties and potential respiratory sensitization, handling must occur in a fume hood with proper PPE (nitrile gloves, lab coat, and safety goggles). The compound’s flash point (113°C) necessitates avoiding open flames. Spill management requires inert adsorbents (e.g., vermiculite) and deactivation with aqueous ethanol to hydrolyze residual isocyanate groups. Emergency protocols for eye exposure include immediate flushing with water for 15 minutes .

Advanced Research Questions

Q. How can computational modeling be applied to predict the reactivity of this compound in different chemical environments?

- Methodological Answer : Density functional theory (DFT) calculations can model reaction pathways, such as nucleophilic additions or cycloadditions, by analyzing electron density maps and frontier molecular orbitals (HOMO-LUMO gaps). For example, DFT studies on methyl isocyanate combustion mechanisms have identified key intermediates like •NCO radicals, which can be extrapolated to predict the behavior of this compound under oxidative conditions. Coupling these models with experimental kinetic data (e.g., from pyrolysis studies) enhances predictive accuracy .

Q. What are the key challenges in resolving discrepancies between experimental and theoretical data on the vibrational spectra of this compound?

- Methodological Answer : Discrepancies often arise from incomplete anharmonic corrections in theoretical models or solvent effects in experimental IR/Raman spectra. A systematic approach involves:

- Comparing solid-state spectra (to minimize solvent interference) with DFT-simulated spectra.

- Using isotopic substitution (e.g., deuterated analogs) to isolate vibrational modes.

- Validating computational parameters (e.g., basis sets like B3LYP/6-311++G**) against experimental benchmarks from related nitrophenyl isocyanates .

Q. What methodological approaches are recommended for studying the combustion kinetics of this compound?

- Methodological Answer : Combustion kinetics can be studied using:

- Closed-reactor pyrolysis : Monitors species evolution via gas chromatography-mass spectrometry (GC-MS) to identify intermediates like NO and CO.

- Flow reactor experiments : Measures auto-ignition temperatures (T) under controlled O/N ratios.

- Sensitivity analysis : Identifies rate-limiting steps (e.g., H-abstraction from the methyl group) by perturbing rate constants in kinetic models. Merging these datasets with established mechanisms (e.g., Glarborg’s hydrocarbon-NO framework) improves predictive reliability .

Q. Data Contradiction and Validation

Q. How should researchers address inconsistencies in reported IgE sensitization data for isocyanate derivatives like this compound?

- Methodological Answer : Inconsistencies in IgE detection (e.g., variable sensitivity in occupational asthma studies) require:

- Standardized conjugation protocols for hapten-carrier proteins (e.g., MDI-albumin).

- Cross-validation using fluorescence enzyme immunoassay (FEIA) and ImmunoCAP platforms.

- Stratifying patient cohorts by exposure duration and route (dermal vs. inhalation) to clarify dose-response relationships .

Application-Oriented Questions

Q. What strategies enhance the stability of this compound in polymer precursor formulations?

- Methodological Answer : Stability can be improved by:

Properties

IUPAC Name |

1-isocyanato-4-methyl-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c1-6-2-3-7(9-5-11)8(4-6)10(12)13/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTXDHIPQKZLDJD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N=C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30339370 | |

| Record name | 4-Methyl-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57910-98-2 | |

| Record name | 4-Methyl-2-nitrophenyl isocyanate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30339370 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Methyl-2-nitrophenyl isocyanate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.